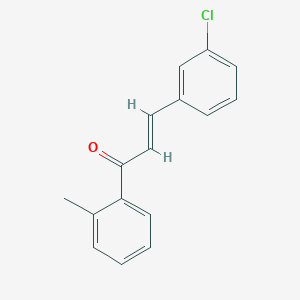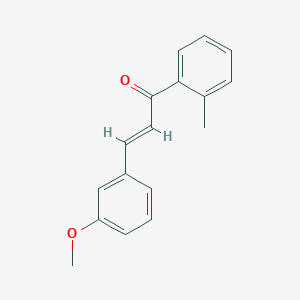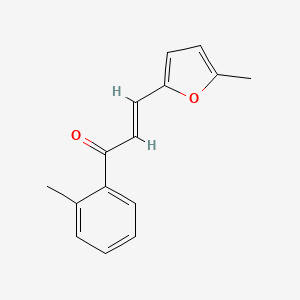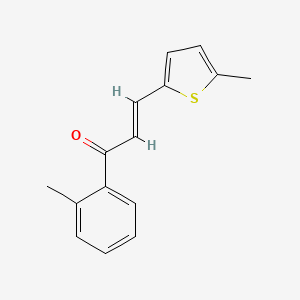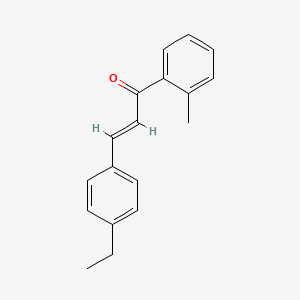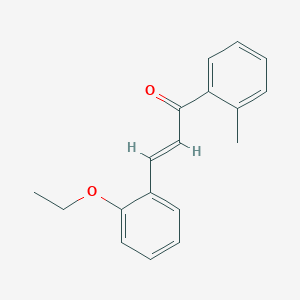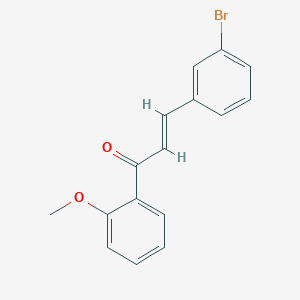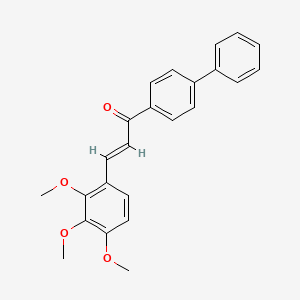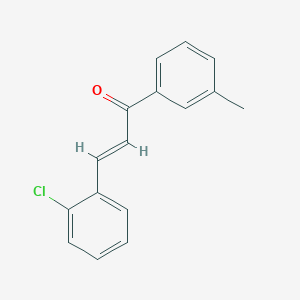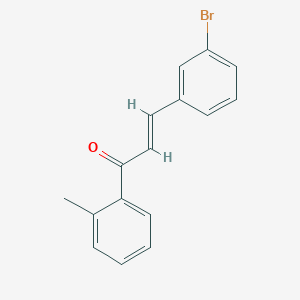
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is a compound commonly used in scientific research. It is a brominated propenone, which is a type of organic compound composed of a carbonyl group with an alkyl group attached to it. This compound has a variety of applications in scientific research, including synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a variety of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to form a variety of other compounds. It is also used in the study of the mechanism of action of certain drugs, as it can be used to study the effects of drugs on the body. In addition, it can be used to study biochemical and physiological effects, as it can be used to study the effects of certain drugs on the body at a molecular level.
作用機序
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins and altering their structure and function. This alteration of structure and function can lead to a variety of effects, including changes in gene expression, changes in enzyme activity, and changes in cellular metabolism.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been shown to reduce the activity of certain enzymes involved in the metabolism of fats and carbohydrates. Finally, it has been shown to have an effect on the immune system, as it has been shown to reduce the activity of certain immune cells.
実験室実験の利点と制限
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for use in lab experiments. One of the major advantages is that it is relatively easy to synthesize and is relatively stable. It also has a wide range of applications in scientific research, making it a useful tool for scientists. However, one of the major limitations is that it is toxic and can be dangerous if not handled properly. In addition, it is difficult to control the concentration of the compound in experiments, as it can easily be degraded or altered by other compounds.
将来の方向性
There are a number of potential future directions for research involving (2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its mechanism of action, as this could lead to a better understanding of how it affects the body at a molecular level. Another potential direction is to explore its potential applications in drug development, as its ability to bind to certain proteins could be useful in the development of new drugs. Finally, further research could be done to explore its potential use in the treatment of diseases, as its ability to reduce inflammation and pain could be useful in the treatment of certain conditions.
合成法
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. One method involves the use of a Grignard reagent, which is a type of organometallic compound. In this method, the Grignard reagent is reacted with a brominated aromatic compound to form the desired product. Another method involves the use of a Wittig reaction, which is a type of chemical reaction that involves the use of an organophosphorus compound. In this method, the organophosphorus compound is reacted with an alkyl halide to form the desired product.
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCGDAZSJAVALI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

